2-AMINO-1-(2-CHLOROPHENYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-1-(2-CHLOROPHENYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity and is often found in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2-CHLOROPHENYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the appropriate substituted anilines, aldehydes, and β-ketoesters.
Cyclization: The key step involves a cyclization reaction to form the quinoline core. This can be achieved through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Functional Group Modifications:
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permangan
Properties
Molecular Formula |
C31H27ClN4O5 |
---|---|
Molecular Weight |
571g/mol |
IUPAC Name |
2-amino-1-(2-chlorophenyl)-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C31H27ClN4O5/c1-18-14-21(11-12-24(18)36(38)39)41-17-20-15-19(10-13-28(20)40-2)29-22(16-33)31(34)35(25-7-4-3-6-23(25)32)26-8-5-9-27(37)30(26)29/h3-4,6-7,10-15,29H,5,8-9,17,34H2,1-2H3 |
InChI Key |
MIHNYOPNGXITQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC=C5Cl)N)C#N)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC=C5Cl)N)C#N)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.